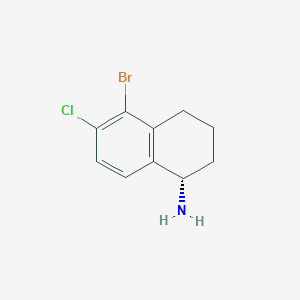![molecular formula C21H21NO6 B13022801 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid](/img/structure/B13022801.png)
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid is a synthetic compound primarily used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly employed as protecting groups in the synthesis of peptides. The compound’s structure includes a fluorenyl group, which provides stability and facilitates the purification process during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The use of automated systems ensures consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as amides or thioethers.
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the selective protection and deprotection of amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid involves the protection of amino groups in peptides. The Fmoc group is attached to the amino group of the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids to form the desired peptide. The compound’s stability and ease of removal make it an ideal protecting group in peptide synthesis.
Comparison with Similar Compounds
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid can be compared with other Fmoc-protected amino acids, such as:
- Fmoc-2-nitro-L-phenylalanine
- Fmoc-4-borono-D-phenylalanine
- Fmoc-2-chloro-2’-deoxyadenosine
These compounds share similar structures and functions but differ in their specific applications and reactivity. The unique feature of this compound is its methoxy and oxopropyl groups, which provide additional stability and reactivity in peptide synthesis.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)10-11-22(12-19(23)24)21(26)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) |
InChI Key |
IKAUKECNYSMEDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl3-{[(propan-2-yl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13022749.png)







![tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13022818.png)

